METHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of a chloro-substituted benzothiophene moiety and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:
Formation of the Benzothiophene Core: The initial step involves the synthesis of the benzothiophene core, which can be achieved through cyclization reactions involving thiophene derivatives and appropriate reagents.
Chlorination: The benzothiophene core is then chlorinated using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amidation: The chlorinated benzothiophene is reacted with an amine derivative to form the amide linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The chloro group in the benzothiophene moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide (NaOH) are used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Amino or thiol-substituted benzothiophenes.
Scientific Research Applications
METHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the chloro and ester groups can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Benzothiophene: The parent compound without the chloro and ester substitutions.
3-Chlorobenzothiophene: Similar structure but lacks the ester group.
Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but lacks the chloro substitution.
Uniqueness: METHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to the combination of the chloro and ester groups, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C19H16ClNO3S2 |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H16ClNO3S2/c1-24-19(23)14-10-6-2-4-8-12(10)26-18(14)21-17(22)16-15(20)11-7-3-5-9-13(11)25-16/h3,5,7,9H,2,4,6,8H2,1H3,(H,21,22) |
InChI Key |
SOZYVLDBYSHVBP-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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